molecular formula C9H9NO3 B12072318 Methyl 6-(2-oxoethyl)nicotinate

Methyl 6-(2-oxoethyl)nicotinate

Cat. No.: B12072318
M. Wt: 179.17 g/mol
InChI Key: MPIPNKDDDUVIIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(2-oxoethyl)nicotinate typically involves the esterification of 6-(2-oxoethyl)nicotinic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product . The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(2-oxoethyl)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-(2-oxoethyl)nicotinate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-(2-oxoethyl)nicotinate is unique due to the presence of the 2-oxoethyl group, which imparts distinct chemical reactivity and biological activity compared to other nicotinic acid esters . This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

methyl 6-(2-oxoethyl)pyridine-3-carboxylate

InChI

InChI=1S/C9H9NO3/c1-13-9(12)7-2-3-8(4-5-11)10-6-7/h2-3,5-6H,4H2,1H3

InChI Key

MPIPNKDDDUVIIX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C=C1)CC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.